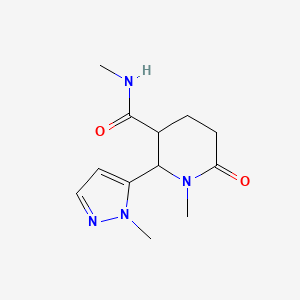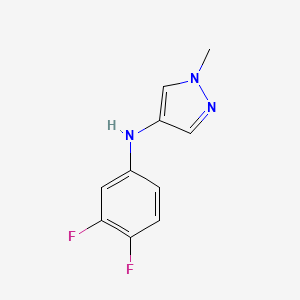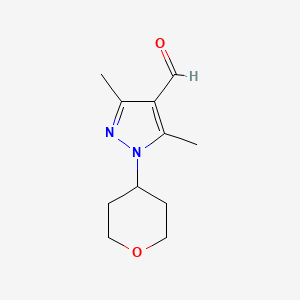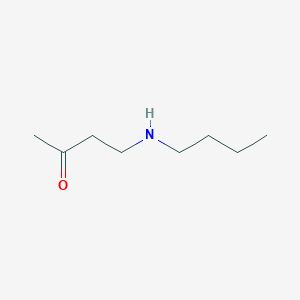![molecular formula C11H16FNS B13223290 1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene](/img/structure/B13223290.png)
1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene is an organic compound with the molecular formula C11H16FNS This compound features a benzene ring substituted with a fluorine atom and a sulfanyl group attached to a 2-amino-3-methylbutyl chain
Vorbereitungsmethoden
The synthesis of 1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution reaction where a fluorobenzene derivative reacts with a thiol compound containing the 2-amino-3-methylbutyl group. The reaction conditions often require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the fluorobenzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s functional groups allow it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the sulfanyl group can participate in thiol-disulfide exchange reactions. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene include:
1-[(2-Amino-3-methylbutyl)sulfanyl]pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
1-[(2-Amino-3-methylbutyl)sulfanyl]adamantane: Contains an adamantane core, offering different steric and electronic properties.
Thiazole derivatives: Compounds with a thiazole ring that exhibit similar biological activities due to the presence of sulfur and nitrogen atoms.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of a fluorine atom, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H16FNS |
|---|---|
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)sulfanyl-3-methylbutan-2-amine |
InChI |
InChI=1S/C11H16FNS/c1-8(2)11(13)7-14-10-5-3-9(12)4-6-10/h3-6,8,11H,7,13H2,1-2H3 |
InChI-Schlüssel |
ZVPMETLQHYSOTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CSC1=CC=C(C=C1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13223209.png)

![2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13223239.png)
![1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13223248.png)


![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B13223263.png)
![4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile](/img/structure/B13223267.png)

![tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B13223277.png)



